molecular formula C20H20N10O B2592427 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide CAS No. 1351658-73-5

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide

Cat. No. B2592427
M. Wt: 416.449
InChI Key: BBNATDDKOZQPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20N10O and its molecular weight is 416.449. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Properties

A series of novel piperidine-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in the chick chorioallantoic membrane (CAM) model and exhibited differential migration and band intensities in DNA binding/cleavage assays. The presence of electron-donating and withdrawing groups at specific positions of the phenyl ring side chain may determine the potency of these compounds as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Glycine Transporter 1 Inhibition

A compound identified as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide was found to be a structurally diverse back-up compound with potent GlyT1 inhibitory activity. It exhibited a favorable pharmacokinetics profile, elicited an increase in the cerebrospinal fluid (CSF) concentration of glycine in rats, and had higher CNS MPO scores and different physicochemical properties compared to its counterparts (Yamamoto et al., 2016).

properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N10O/c31-20(25-16-1-3-17(4-2-16)30-14-24-26-27-30)15-5-8-28(9-6-15)18-11-19(23-12-22-18)29-10-7-21-13-29/h1-4,7,10-15H,5-6,8-9H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNATDDKOZQPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide

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